1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine
Overview
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group
Preparation Methods
The synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Tetrahydropyran Group: The tetrahydropyran group can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Attachment to the Pyrazole Ring: The tetrahydropyran group is then attached to the pyrazole ring through a series of reactions involving intermediates such as tetrahydropyran-4-methanol.
Final Assembly: The final step involves the formation of the pyrazole ring and its subsequent functionalization to introduce the amine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancers.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
Tetrahydropyran-4-methanol: This compound shares the tetrahydropyran group but lacks the pyrazole ring, making it less versatile in medicinal applications.
1-(Tetrahydro-2H-pyran-4-yl)methylamine: This compound has a similar structure but differs in the functional groups attached to the pyrazole ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the tetrahydropyran and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSZABMPSQLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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